Tri-GalNAc(OAc)3 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-GalNAc(OAc)3 (TFA) is a triantenerrary N-acetylgalactosamine ligand. This compound is utilized in the synthesis of GalNAc-lysosome-targeting chimera (GalNAc-LYTAC). GalNAc-LYTAC engages the asialoglycoprotein receptor for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-GalNAc(OAc)3 (TFA) is synthesized through a series of chemical reactions involving the acetylation of N-acetylgalactosamine. The process involves the use of trifluoroacetic acid as a catalyst to facilitate the acetylation reaction. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Tri-GalNAc(OAc)3 (TFA) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Tri-GalNAc(OAc)3 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Tri-GalNAc(OAc)3 (TFA), while reduction reactions may yield reduced derivatives .
Scientific Research Applications
Tri-GalNAc(OAc)3 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of GalNAc-lysosome-targeting chimera (GalNAc-LYTAC).
Biology: Facilitates targeted protein degradation by engaging with the asialoglycoprotein receptor.
Medicine: Potential applications in drug delivery and targeted therapy.
Industry: Used in the production of bioactive compounds and as a research tool in various biochemical studies
Mechanism of Action
Tri-GalNAc(OAc)3 (TFA) exerts its effects by engaging with the asialoglycoprotein receptor. This interaction facilitates the targeted degradation of proteins through the lysosomal pathway. The molecular targets include various proteins that are directed to the lysosome for degradation, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tri-GalNAc-COOH: Another triantenerrary N-acetylgalactosamine ligand used in similar applications.
Tri-GalNAc-NHS ester: Utilized in the synthesis of lysosome-targeting chimeras.
Tri-GalNAc biotin: Serves as a ligand for the asialoglycoprotein receptor and promotes the uptake of NeutrAvidin into liver cells
Uniqueness
Tri-GalNAc(OAc)3 (TFA) is unique due to its specific structure and ability to engage with the asialoglycoprotein receptor for targeted protein degradation. This makes it a valuable tool in the synthesis of GalNAc-lysosome-targeting chimera and other related applications .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H128N10O36.C2HF3O2/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95;3-2(4,5)1(6)7/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92);(H,6,7)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQFLUVDYMPTBZ-QBHSIBJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H129F3N10O38 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1907.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.